Cas no 2390-74-1 ((2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid)

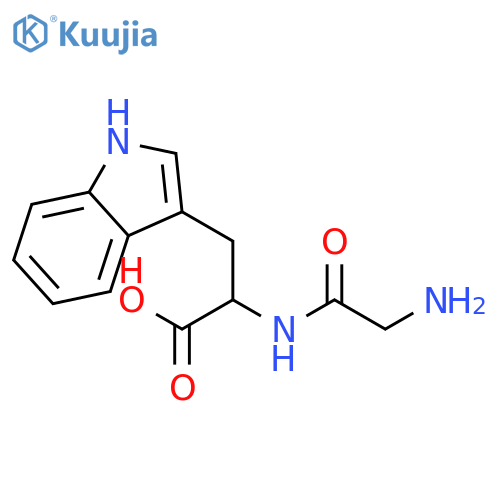

2390-74-1 structure

商品名:(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid

CAS番号:2390-74-1

MF:C13H15N3O3

メガワット:261.276502847672

MDL:MFCD00180733

CID:255157

PubChem ID:87570342

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- L-Tryptophan, glycyl-

- Glycyl-L-tryptophan Hydrate

- GLYCYL-L-TRYPTOPHAN

- Glycyltryptophan hydrate

- Gly-Trp-OH

- H-Gly-Trp-OH

- Glycyltryptophan

- l-Glycyltryptophan

- L-Tryptophan, N-glycyl-

- N-(Aminoacetyl)tryptophan, (L)-

- N-Glycyl-l-tryptophan

- N-Glycyltryptophan

- Nα-Glycyl-l-tryptophan

- Tryptophan, N-(aminomethylcarbonyl)-

- Tryptophan, N-glycyl-, l-

- α-glycyltryptophan

- H-Gly-Trp-OH Hydrate

- C13H15N3O3.H2O

- 7026AH

- CHEMBL299759

- GLYCYLTRYPTOPHAN, L-

- SCHEMBL1407979

- (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid

- 35BKX0QF16

- EINECS 219-235-7

- Nalpha-glycyl-L-tryptophan

- 2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid

- AS-56406

- Glycyl-Tryptophan

- Q27144244

- AKOS010366054

- CHEBI:73921

- Gly-L-Trp

- GLY-TRP

- Clycyl-L-tryptophan

- 2390-74-1

- AJHCSUXXECOXOY-NSHDSACASA-N

- DTXSID301315473

- BDBM50188499

- (S)-2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid

- UNII-35BKX0QF16

- (S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

- NSC 118371

- CS-0205268

- G0144

- NS00048835

- 2-((S)-2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid

- (2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

- GW

- NSC-118371

- N.alpha.-Glycyl-l-tryptophan

- EN300-7373040

- alpha-Glycyltryptophan

- G-W Dipeptide

- L-Glycyl-L-Tryptophan

- 2-((2-Amino-1-hydroxyethylidene)amino)-3-(1H-indol-3-yl)propanoate

- LTryptophan, Nglycyl (9CI)

- GW dipeptide

- alphaGlycyltryptophan

- Glycine Tryptophan dipeptide

- Glycine-Tryptophan dipeptide

- LTryptophan, Nglycyl

- GlyTrp

- 2-[(2-Amino-1-hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanoate

- tryptophan, glycyl-

- L-Tryptophan, N-glycyl-(9CI)

- (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid

-

- MDL: MFCD00180733

- インチ: 1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1

- InChIKey: GYCOSTLLYUESQC-MERQFXBCSA-N

- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])N([H])[H])=O)=O.O([H])[H]

計算された属性

- せいみつぶんしりょう: 261.11145

- どういたいしつりょう: 261.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -2.6

- トポロジー分子極性表面積: 109

じっけんとくせい

- 色と性状: 未確定

- PSA: 108.21

- ようかいせい: 未確定

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1055092-5g |

H-Gly-Trp-OH |

2390-74-1 | 95% | 5g |

$355 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61795-500mg |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid,hydrate |

2390-74-1 | ≥98%(HPLC)(T) | 500mg |

¥278.0 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295083B-10 g |

H-Gly-Trp-OH, |

2390-74-1 | 10g |

¥9,025.00 | 2023-07-11 | ||

| Enamine | EN300-7373040-0.1g |

(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid |

2390-74-1 | 0.1g |

$414.0 | 2023-05-25 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303161-100mg |

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |

2390-74-1 | 98% | 100mg |

¥99.90 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1055092-100mg |

H-Gly-Trp-OH |

2390-74-1 | 95% | 100mg |

$65 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0144-100mg |

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |

2390-74-1 | 98.0%(T) | 100mg |

¥140.0 | 2022-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295083A-5 g |

H-Gly-Trp-OH, |

2390-74-1 | 5g |

¥4,513.00 | 2023-07-11 | ||

| Enamine | EN300-7373040-0.05g |

(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid |

2390-74-1 | 0.05g |

$395.0 | 2023-05-25 | ||

| Aaron | AR003RI1-250mg |

H-Gly-Trp-OH |

2390-74-1 | 98% | 250mg |

$26.00 | 2025-01-22 |

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

2390-74-1 ((2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid) 関連製品

- 2280-01-5(N-Acetyl-D-tryptophan)

- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)

- 87-32-1(N-Acetyl-tryptophan)

- 16108-03-5(2-(Formylazaniumyl)-3-(1H-indol-3-yl)propanoate)

- 16305-75-2(L-Alanyl-L-tryptophan)

- 1218-34-4(N-Acetyl-L-tryptophan)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2390-74-1)H-Gly-Trp-OH

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2390-74-1)(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid

清らかである:99%

はかる:5g

価格 ($):249.0